molecular formula C25H27N3O3 B304226 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304226
M. Wt: 417.5 g/mol
InChI Key: GNDSFUSIDQIWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity towards certain enzymes and receptors, which allows for targeted inhibition. However, one limitation is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several future directions for research on 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound with potential applications in various fields. Its specificity towards certain enzymes and receptors allows for targeted inhibition, but its potential toxicity and side effects must be carefully monitored. Future research directions include investigating its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, exploring its potential use in combination with other drugs for the treatment of cancer, and further understanding its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-chloro-2-methoxybenzoic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then treated with 2-pyridinecarboxamide and 1,1,1,3,3,3-hexafluoro-2-propanol to yield the final product.

Scientific Research Applications

Research on 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in various fields. In the field of oncology, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

Product Name

4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-15-21(24(30)28-20-11-7-8-12-26-20)22(16-9-5-6-10-19(16)31-4)23-17(27-15)13-25(2,3)14-18(23)29/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30)

InChI Key

GNDSFUSIDQIWMB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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